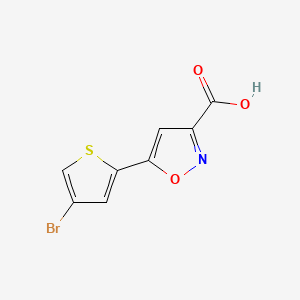
5-(4-Bromo-2-thienyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a brominated thiophene ring fused to an oxazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Oxazole Ring: The brominated thiophene is then subjected to a cyclization reaction with an appropriate nitrile oxide precursor to form the oxazole ring.
Industrial Production Methods
Industrial production of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-(4-fluorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid
- 5-(4-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid
Uniqueness
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over its chlorinated, fluorinated, and methylated analogs.
Properties
Molecular Formula |
C8H4BrNO3S |
|---|---|
Molecular Weight |
274.09 g/mol |
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO3S/c9-4-1-7(14-3-4)6-2-5(8(11)12)10-13-6/h1-3H,(H,11,12) |
InChI Key |
RHOODNALNCHSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=O)O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















